Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC

Description

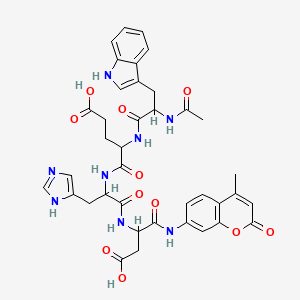

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic tetrapeptide substrate conjugated with 7-amino-4-methylcoumarin (AMC), a fluorogenic group. This compound is designed for enzymatic assays, particularly to study proteolytic activity. The "DL" notation indicates the racemic mixture of D- and L-amino acids in the sequence, which may influence substrate specificity and resistance to enzymatic degradation compared to homochiral analogs. The AMC moiety releases a fluorescent signal upon cleavage, enabling real-time monitoring of enzyme kinetics.

Properties

IUPAC Name |

4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid (DL-Trp) is attached to a solid resin support.

Sequential addition of amino acids: Each subsequent amino acid (DL-Glu, DL-His, DL-Asp) is added one by one in a specific sequence using coupling reagents like HBTU or DIC.

Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid (Asp) and the AMC group, releasing the fluorescent AMC moiety .

Common Reagents and Conditions

Enzymes: Caspase-1 is the primary enzyme that interacts with this compound.

Buffers: The reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.

Temperature: The reactions are usually performed at physiological temperatures (37°C) to mimic biological conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Enzyme Activity Assays

Substrate for Enzymatic Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC serves as a substrate in enzyme activity assays, particularly for proteases. The compound is designed to release a fluorescent signal upon cleavage, allowing for the quantification of enzyme activity. For instance, it has been utilized to study the specificity of various proteases by varying the amino acid composition at specific positions, which can affect binding and cleavage efficiency .

Molecular Docking Studies

Molecular docking studies have shown that modifications to the dipeptide structure can significantly alter its interaction with target enzymes. For example, studies on similar compounds have indicated that specific residues can enhance binding affinity and selectivity towards particular proteases, thereby improving the efficacy of enzyme inhibitors .

Molecular Imaging

Peptide-based Probes for Imaging

The compound is also explored in the context of molecular imaging. Peptides similar to this compound have been developed as imaging probes for targeted molecular imaging. These probes can be labeled with radionuclides or fluorescent tags to visualize biological processes in vivo. The ability to modify peptide sequences allows researchers to tailor probes for specific targets, enhancing their utility in clinical diagnostics and research .

Therapeutic Potential

Antimicrobial and Anticancer Activity

Research indicates that modifications of dipeptides, including this compound, can lead to compounds with significant antimicrobial and anticancer properties. For example, dipeptides have been shown to exhibit activity against various bacterial strains and cancer cell lines, suggesting potential applications in developing new therapeutics .

Inhibition of Specific Enzymes

The compound may also serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. Its structure allows for modifications that can enhance selectivity and potency against targets like dihydrofolate reductase or enoyl-acyl carrier protein reductase, both of which are critical in microbial metabolism and cancer cell proliferation .

Case Studies

Mechanism of Action

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC exerts its effects through its interaction with caspase-1. The enzyme recognizes and binds to the specific amino acid sequence (Trp-Glu-His-Asp) and cleaves the peptide bond between the aspartic acid (Asp) and the AMC group. This cleavage releases the fluorescent AMC moiety, which can be detected and measured. The fluorescence intensity is directly proportional to the caspase-1 activity, allowing researchers to quantify enzyme activity in various samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC with structurally related AMC-conjugated peptides, emphasizing sequence variations, commercial availability, and functional implications:

Key Findings:

Sequence Specificity :

- The Trp-Glu-His-Asp sequence in this compound is distinct from the Ile-Glu-Pro-Asp motif in AC-ILE-GLU-PRO-ASP-AMC, which is a validated substrate for caspase-8 . The Trp residue may target trypsin-like proteases due to its bulky hydrophobic side chain.

- Substitution of His with Thr (as in Ac-Ile-Glu-Thr-Asp-AMC) reduces selectivity for caspases and increases affinity for thrombin, highlighting the critical role of residue choice in substrate design .

Stereochemical Impact: The use of DL-amino acids in this compound may reduce binding efficiency to enzymes with strict stereochemical preferences (e.g., caspases), but it could enhance stability against proteolytic degradation in complex biological matrices.

Functional Versatility :

- AMC-conjugated peptides with C-terminal amide groups (e.g., Ac-Ile-Val-Tyr-Lys-NH2) are unsuitable for fluorogenic assays but serve as inhibitors or receptor ligands, underscoring the importance of the AMC group in enzymatic studies .

Biological Activity

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is a fluorogenic substrate used in various enzymatic assays. The compound consists of amino acids that are known to influence biological activity through their interactions with specific enzymes and receptors. The structure includes:

- Ac : Acetyl group, enhancing stability and solubility.

- DL-Trp : Tryptophan, known for its role in protein synthesis and neurotransmitter function.

- DL-Glu : Glutamic acid, involved in neurotransmission and metabolism.

- DL-His : Histidine, important for enzyme catalysis and metal ion binding.

- DL-Asp : Aspartic acid, crucial for protein structure and function.

- AMC : 7-amino-4-methylcoumarin, a fluorescent moiety used to monitor enzymatic activity.

Enzymatic Interactions

This compound is primarily utilized as a substrate for various proteases. Research indicates that it exhibits significant activity against dipeptidyl aminopeptidases (DPAPs), which are cysteine proteases critical for the development of pathogens such as Plasmodium falciparum.

- Inhibition Studies : A study highlighted that specific inhibitors targeting DPAPs could be developed based on the substrate specificity of this compound. These inhibitors showed varying degrees of potency against different DPAPs, suggesting that modifications to the peptide sequence could enhance selectivity and efficacy .

| Enzyme Type | Inhibition Potency (IC50) | Specificity Notes |

|---|---|---|

| DPAP1 | 50 nM | Broad specificity |

| DPAP3 | 20 nM | Narrow specificity, preferred substrates identified |

| Cathepsin C | 850 nM | Less effective compared to DPAPs |

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with target enzymes. The presence of aromatic residues like tryptophan enhances binding affinity through hydrophobic interactions, while charged residues such as glutamic acid and aspartic acid contribute to electrostatic interactions with enzyme active sites.

- Fluorogenic Properties : The AMC moiety allows for real-time monitoring of enzymatic cleavage, making it a valuable tool in drug discovery and enzyme kinetics studies. When cleaved by proteases, AMC releases a fluorescent signal that can be quantitatively measured .

Case Studies and Research Findings

- Antimicrobial Activity : Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. These peptides disrupt bacterial membranes, leading to cell lysis. The structural similarity between antimicrobial peptides (AMPs) and this compound suggests potential applications in developing new antibiotics .

- Cancer Therapeutics : The selective inhibition of proteases involved in tumor progression has been explored using this compound as a template for designing novel inhibitors. These inhibitors target specific pathways in cancer cells, potentially leading to reduced metastasis and improved patient outcomes .

- Neuroprotective Effects : Investigations into the neuroprotective effects of compounds similar to this compound have shown promise in models of neurodegenerative diseases. The modulation of neurotransmitter levels through interactions with glutamate receptors may contribute to neuroprotection .

Q & A

Q. Data Synthesis Table: Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.